哌嗪-2-甲酰胺二盐酸盐

描述

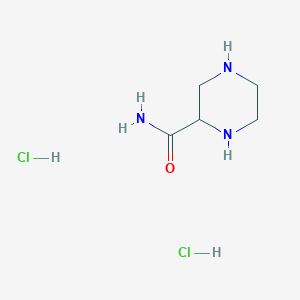

Piperazine-2-carboxamide dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. Piperazine-2-carboxamide dihydrochloride is notable for its role in the preparation of biologically active molecules and its potential therapeutic applications.

科学研究应用

Piperazine-2-carboxamide dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and protein interactions.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

作用机制

Target of Action

The primary target of Piperazine-2-carboxamide dihydrochloride is a semipurified aminopeptidase from Aspergillus oryzae (LAP2) . This enzyme plays a crucial role in the chiral resolution of racemic piperazine-2-carboxamide into enantiopure (S)-piperazine-2-carboxylic acid .

Mode of Action

Piperazine-2-carboxamide dihydrochloride interacts with its target, the LAP2 enzyme, to facilitate the chiral resolution of racemic piperazine-2-carboxamide . This interaction results in the conversion of racemic piperazine-2-carboxamide into enantiopure (S)-piperazine-2-carboxylic acid .

Biochemical Pathways

The biochemical pathway primarily affected by Piperazine-2-carboxamide dihydrochloride involves the chiral resolution of racemic piperazine-2-carboxamide . The downstream effects of this pathway result in the production of enantiopure (S)-piperazine-2-carboxylic acid .

Pharmacokinetics

The nitrogen atom sites in piperazine-based compounds serve as hydrogen bond donors/acceptors, tuning the interactions with receptors and increasing water solubility and bioavailability .

Result of Action

The result of Piperazine-2-carboxamide dihydrochloride’s action is the production of enantiopure (S)-piperazine-2-carboxylic acid from racemic piperazine-2-carboxamide . This transformation is facilitated by the LAP2 enzyme and results in a significant increase in productivity .

Action Environment

The action of Piperazine-2-carboxamide dihydrochloride is influenced by the environment in which it is used. For instance, the immobilized LAP2 enzyme can be reused for more than 10 cycles in batch without any apparent loss of activity . Moreover, the enzyme can operate continuously for more than 24 hours without affecting the reaction yield when integrated into a continuous flow mode .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of piperazine-2-carboxamide dihydrochloride typically involves the reaction of piperazine with a carboxylic acid derivative under specific conditions. One common method includes the use of flow chemistry, where a solution of nitrile in ethanol and water is passed through a column reactor at elevated temperatures to yield the primary amide . This method allows for efficient and scalable production of the compound.

Industrial Production Methods: In industrial settings, the production of piperazine-2-carboxamide dihydrochloride often involves automated flow preparation techniques. These methods integrate multiple flow chemistry devices to achieve high yields and purity . The use of continuous flow processes ensures consistent quality and reduces the risk of contamination.

化学反应分析

Types of Reactions: Piperazine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using hydrogenation techniques, often with catalysts like palladium on carbon.

Common Reagents and Conditions:

Oxidation: m-CPBA in an organic solvent.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Electron-withdrawing groups and appropriate nucleophiles.

Major Products:

Oxidation: Formation of sulfoxides.

Reduction: Formation of reduced amides.

Substitution: Formation of substituted piperazine derivatives.

相似化合物的比较

Piperazine: A basic structure found in many pharmaceuticals.

Piperidine: Another six-membered nitrogen heterocycle with similar applications.

Morpholine: A close analog with different pharmacokinetic properties.

Uniqueness: Piperazine-2-carboxamide dihydrochloride is unique due to its specific functional groups that allow for diverse chemical reactions and its potential therapeutic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules.

属性

IUPAC Name |

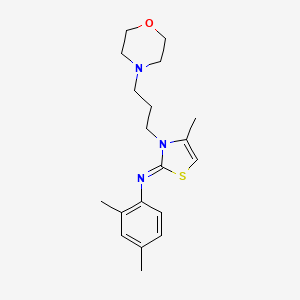

piperazine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O.2ClH/c6-5(9)4-3-7-1-2-8-4;;/h4,7-8H,1-3H2,(H2,6,9);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCNBEJAVIPVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-isopropoxybenzamide](/img/structure/B2372277.png)

![N-methyl-2-(3-(phenylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2372281.png)

![N-(2-chloro-4-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/new.no-structure.jpg)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione](/img/structure/B2372286.png)

![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide](/img/structure/B2372288.png)